Methyl 2-(bromomethyl)-4-nitrobenzoate
Overview
Description
Methyl 2-(bromomethyl)-4-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4 It is a derivative of benzoic acid, featuring a bromomethyl group and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-nitrobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromomethyl group at the ortho position relative to the nitro group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-4-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Oxidation: The methyl ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives or thiocyanate derivatives.
Reduction: The major product is methyl 2-(aminomethyl)-4-nitrobenzoate.
Oxidation: The major product is 2-(bromomethyl)-4-nitrobenzoic acid.
Scientific Research Applications
Methyl 2-(bromomethyl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of enzyme mechanisms and protein functions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-(bromomethyl)-4-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the nitro group is reduced to an amino group, which can participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-4-nitrobenzoate
- Methyl 2-(iodomethyl)-4-nitrobenzoate
- Methyl 2-(bromomethyl)-3-nitrobenzoate
Uniqueness
Methyl 2-(bromomethyl)-4-nitrobenzoate is unique due to the specific positioning of the bromomethyl and nitro groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-3-2-7(11(13)14)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNKFDOPHHNVNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30568027 | |
Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133446-99-8 | |
Record name | Methyl 2-(bromomethyl)-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30568027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-(bromomethyl)-4-nitrobenzoate in the synthesis of folate analogues and why is this research significant?
A: this compound is a key starting material in synthesizing rotationally restricted analogues of folate metabolites, specifically 5-deazapteroyl-L-glutamate and (6R,6S)-5-deaza-5,6,7,8-tetrahydropteroyl-L-glutamate. [] These analogues are being investigated for their interaction with folylpolyglutamate synthetase (FPGS). FPGS is a critical enzyme in folate metabolism and plays a role in the efficacy and selectivity of antifolate drugs. [] By understanding how structurally modified folate analogues interact with FPGS, researchers aim to develop more potent and selective antifolate therapies.
Q2: Why is this compound being monitored as a potential impurity in Lenalidomide, and how is it quantified?
A: this compound (MPN) has been identified as a potential genotoxic impurity in the drug substance Lenalidomide. [] Genotoxic impurities are a concern due to their potential to damage DNA and increase the risk of cancer. To ensure drug safety, it's crucial to monitor and control the levels of such impurities. A validated RP-HPLC (Reverse Phase High-Performance Liquid Chromatography) method has been developed for the simultaneous detection and quantification of MPN along with other potential genotoxic impurities in Lenalidomide. This method uses a specific column and mobile phase composition for separation, with UV detection at 210 nm, achieving a linear quantification range for MPN between 6.47-89.7 ppm. []
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